molecular formula C23H22N2O2S B4574687 (1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)(2-naphthyl)methanone

(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)(2-naphthyl)methanone

Cat. No.: B4574687
M. Wt: 390.5 g/mol
InChI Key: SALZZJTVPVHPNY-UHFFFAOYSA-N
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Description

(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)(2-naphthyl)methanone is a useful research compound. Its molecular formula is C23H22N2O2S and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.14019912 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemosensing Applications

Studies have explored naphthoquinone-based compounds for their molecular recognition abilities towards transition metal ions. For instance, certain ligands show remarkable selectivity towards Cu2+ ions, with changes in coloration observed upon complexation, indicating potential applications in chemosensing and environmental monitoring (Gosavi-Mirkute et al., 2017).

Material Stabilization

Research on naphthyl ester derivatives of hydroxybenzophenone and di-tert-butylphenol has revealed their potential as stabilizers in polymeric materials, particularly in polypropylene. These compounds exhibit synergistic effects with other stabilizers, providing insights into the development of new materials with enhanced durability and resistance to thermal and photooxidative degradation (Allen et al., 1994).

Organic Synthesis and Catalysis

Compounds with pyridinyl and piperidinyl groups have been studied for their reactivity and potential in organic synthesis. For example, certain naphthopyrones have shown superior reactivity towards organic reagents, enabling the synthesis of various derivatives with potential applications in pharmaceuticals and materials science (El‐Kasaby et al., 1990).

Biochemical Research

Research into Schiff bases and their metal complexes, incorporating pyridinyl and naphthyl groups, has been conducted to assess their antimicrobial and antifertility activities. These studies contribute to the understanding of molecular interactions and the development of new therapeutic agents (Fahmi et al., 2013).

Advanced Material Design

Studies on the synthesis and characterization of specific naphthyl and piperidinyl compounds aim to explore their use in creating advanced materials with unique optical and electronic properties. For instance, the development of new candidates for cannabinoid receptor radioligands highlights the intersection of organic synthesis, material science, and biomedical research (Gao et al., 2014).

Properties

IUPAC Name

[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-3-yl]-naphthalen-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c1-28-22-20(9-4-12-24-22)23(27)25-13-5-8-19(15-25)21(26)18-11-10-16-6-2-3-7-17(16)14-18/h2-4,6-7,9-12,14,19H,5,8,13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALZZJTVPVHPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)(2-naphthyl)methanone
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(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)(2-naphthyl)methanone
Reactant of Route 3
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(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)(2-naphthyl)methanone
Reactant of Route 4
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(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)(2-naphthyl)methanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)(2-naphthyl)methanone
Reactant of Route 6
(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)(2-naphthyl)methanone

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